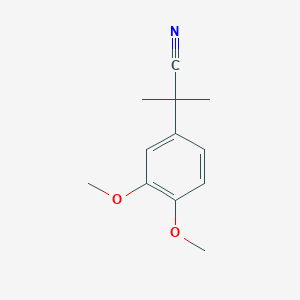

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWDSMNBHDNSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436891 | |

| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23023-16-7 | |

| Record name | 3,4-Dimethoxy-α,α-dimethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23023-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile physical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Introduction

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a key organic intermediate, holds significant value in the landscape of pharmaceutical synthesis. Characterized by a dimethoxyphenyl moiety and a nitrile functional group attached to a quaternary carbon, its structure is a precursor for more complex molecular architectures.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its core physical properties, analytical characterization methodologies, and safe handling protocols. The strategic importance of this molecule is often linked to its role as a building block in the synthesis of cardiovascular drugs, most notably Verapamil and its derivatives.[2][3][4] Understanding its physicochemical profile is paramount for optimizing reaction conditions, ensuring purity, and enabling scalable manufacturing processes.

Chemical Identity and Core Physical Properties

The fundamental identity of a chemical compound is established by its structural and basic physical data. These parameters serve as the primary reference for quality control and experimental design.

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | [1] |

| CAS Number | 23023-16-7 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][5] |

| Molecular Weight | 205.25 g/mol | [1][5] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Data not publicly available. For comparison, the related compound (3,4-Dimethoxyphenyl)acetonitrile melts at 54-57 °C.[6] | N/A |

| Boiling Point | Data not publicly available. For comparison, the related compound (3,4-Dimethoxyphenyl)acetonitrile boils at 171-178 °C at 10 mm Hg.[6] | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, chloroform, and acetone. | [6] |

Structural Elucidation and Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. The following sections detail the expected spectral data for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, providing a fingerprint for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H-NMR (Proton NMR): The proton spectrum is predicted to be relatively simple and highly characteristic.

-

δ 6.8-7.0 ppm (m, 3H): This multiplet corresponds to the three protons on the aromatic ring.

-

δ 3.8-3.9 ppm (s, 6H): Two distinct singlets, or a single singlet of 6H intensity, are expected for the two methoxy (-OCH₃) groups attached to the aromatic ring.

-

δ 1.7 ppm (s, 6H): A sharp singlet integrating to six protons represents the two equivalent geminal methyl (-CH₃) groups. The singlet nature confirms their attachment to a quaternary carbon.

-

-

¹³C-NMR (Carbon NMR): The carbon spectrum complements the proton data, confirming the carbon backbone.

-

δ 148-150 ppm: Signals for the two aromatic carbons attached to the methoxy groups.

-

δ 110-125 ppm: Signals for the remaining four aromatic carbons and the nitrile (-C≡N) carbon.

-

δ 55-56 ppm: Signals corresponding to the two methoxy group carbons.

-

δ 40-45 ppm: The signal for the central quaternary carbon.

-

δ 25-30 ppm: A single signal for the two equivalent methyl carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

~2240 cm⁻¹: A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretching vibration.

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the aromatic and aliphatic (methyl, methoxy) groups.

-

~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ and ~1020 cm⁻¹: Strong C-O stretching bands characteristic of the aryl ether linkages of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 205, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of a methyl group ([M-15]⁺) leading to a fragment at m/z = 190, or cleavage of the bond adjacent to the aromatic ring.

Analytical Workflow for Quality Control

Ensuring the purity and identity of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is critical for its use in further synthetic steps. A robust analytical workflow combines chromatographic and spectroscopic techniques.

Caption: Standard analytical workflow for identity and purity verification.

Experimental Protocol: Purity Determination by HPLC

This protocol describes a standard method for assessing the purity of the compound.

-

System Preparation:

-

HPLC System: A standard liquid chromatograph with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water (HPLC grade).

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Detector Wavelength: 280 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

-

Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

Start with 50% Mobile Phase B.

-

Linearly increase to 95% Mobile Phase B over 15 minutes.

-

Hold at 95% Mobile Phase B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

-

Synthetic Context and Chemical Reactivity

This nitrile is a valuable synthetic intermediate primarily because the nitrile group can be readily transformed into other functional groups like carboxylic acids, amides, or amines.[1] Its most notable application is in the synthesis of Verapamil, a calcium channel blocker. The synthetic route often involves the alkylation of (3,4-dimethoxyphenyl)acetonitrile or a related precursor.

Caption: Key functional groups and reactive sites of the molecule.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety.

-

Hazard Identification: While specific toxicity data for this compound is limited, related nitrile compounds can be harmful if swallowed, and may cause skin and eye irritation. A critical consideration for nitriles is the potential for metabolism to cyanide in the body under certain conditions.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[7] Room temperature storage is generally acceptable.

Conclusion

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a synthetically important intermediate whose value is defined by its specific arrangement of functional groups. This guide has detailed its fundamental physical properties, provided a framework for its analytical characterization via spectroscopic and chromatographic methods, and outlined essential safety protocols. A thorough understanding of this data is crucial for chemists and researchers aiming to leverage this molecule in the efficient and controlled synthesis of pharmaceuticals and other complex organic targets.

References

-

Benchchem. 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

-

Sigma-Aldrich. (3,4-Dimethoxyphenyl)acetonitrile 98%.

-

ChemScene. 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile.

-

Google Patents. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.

-

Patsnap Eureka. Preparation of Methyldopa by Hydrolysis of α-Methyl-(3,4-Dimethoxyphenyl)-α-aminopropionitrile by Two-step Hydrolysis.

-

PubChem. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride.

-

Google Patents. CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.

-

Pharmaffiliates. (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile Hydrochloride.

-

PubChem. 2-[(3,4-Dimethoxyphenyl)methyl]-3,3-dimethoxypropanenitrile.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 3,4-Dimethoxyphenethylamine.

-

Google Patents. WO1998011061A1 - New intermediates for the preparation of verapamil derivates.

-

Google Patents. CN103804234A - Synthetic method of alpha-methyl-(3,4-dimethoxyphenyl).

-

Sigma-Aldrich. SAFETY DATA SHEET - 3,4-Dimethoxyphenethylamine.

-

AK Scientific, Inc. Safety Data Sheet - 3-(4-methoxyphenoxy)propanenitrile.

-

Synfacts. Synthesis of (R)-Verapamil by Enantioselective Heck Arylation.

-

NIST WebBook. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester.

-

Google Patents. WO2016181292A1 - A process for the preparation of verapamil hydrochloride.

-

Cole-Parmer. Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile, 99+%.

-

ACS Publications. A Scaleable Route to the Pure Enantiomers of Verapamil.

-

ResearchGate. Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.

-

National Institutes of Health. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives.

-

Doc Brown's Chemistry. mass spectrum of 2-methoxypropane.

-

ChemicalBook. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR spectrum.

-

ChemicalBook. (3,4-Dimethoxyphenyl)acetonitrile.

-

ChemicalBook. (3-Methoxyphenyl)acetonitrile(19924-43-7) Spectrum.

-

ResearchGate. 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)...

-

NICODOM. IS NIR Spectra.

-

mzCloud. 2-(3,4-Dimethoxyphenyl)-5-methylamino-2-isopropylvaleronitrile.

Sources

- 1. 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile|CAS 23023-16-7 [benchchem.com]

- 2. WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, modern synthesis protocols, analytical validation, and its pivotal role in the synthesis of complex pharmaceutical agents. We will explore the causality behind experimental choices, ensuring a deep, practical understanding of the compound's chemistry.

Core Chemical Identity and Physicochemical Properties

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is an organic compound featuring a nitrile functional group and a dimethoxyphenyl backbone.[1] Its structure is of significant interest in medicinal chemistry as the 3,4-dimethoxyphenyl unit is a common motif in many biologically active molecules.[1] The geminal dimethyl group adjacent to the nitrile can impart valuable steric hindrance and metabolic stability to derivative compounds, a desirable trait in drug design.[1]

Below is a diagram illustrating the chemical structure.

Caption: Chemical Structure of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | [1] |

| CAS Number | 23023-16-7 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| InChI Key | OEWDSMNBHDNSTP-UHFFFAOYSA-N |[1] |

Synthesis Methodology: A Safer, High-Yield Approach

The synthesis of α-substituted nitriles has traditionally involved reagents like sodium or potassium cyanide, which are highly toxic and pose significant handling risks. A superior and safer method utilizes cyanoacetone as the nitrile source in a variation of the Strecker synthesis. This approach not only mitigates the acute toxicity risks associated with inorganic cyanides but also proceeds with high yield and purity.

The reaction involves the condensation of a ketone (veratone) with cyanoacetone and ammonia, catalyzed by ammonium chloride. The causality behind this choice of reagents is rooted in safety and efficiency. Cyanoacetone is less toxic and easier to handle than sodium cyanide.[1] The in-situ formation of the reactive species from ammonia and ammonium chloride provides the necessary nucleophilic and catalytic environment for the reaction to proceed efficiently.

Caption: Workflow for the safer synthesis of the target nitrile.

Detailed Laboratory Protocol

This protocol is based on a method optimized for high yield and safety.[2]

Reagents and Molar Ratios:

-

Veratone (1 equivalent)

-

Cyanoacetone (1.3 equivalents)

-

Ammonium Chloride (1.3 equivalents)

-

Ammonia (22 equivalents)

-

Water (5-6 times the mass of veratone)

Step-by-Step Procedure:

-

Preparation: In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve ammonium chloride and cyanoacetone in water with stirring.[1][2]

-

Addition of Ketone: Once a homogenous solution is formed, add the veratone.[1][2]

-

Initiation of Reaction: Begin bubbling ammonia gas into the reaction mixture.[1][2]

-

Thermal Conditions: Heat the mixture to maintain a temperature between 55–80 °C. The reaction is exothermic, so careful monitoring and control are essential. Maintain these conditions for 1–3 hours.[1]

-

Work-up and Isolation: After the reaction period, cool the mixture to 20–30 °C. The product will precipitate as a white solid.[2]

-

Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any remaining inorganic salts.[2]

-

Drying: Dry the purified white solid under a vacuum to obtain the final product, 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.[2]

Self-Validation and Trustworthiness: The success of this protocol is validated by the high yield (>96.5%) and purity (>99.3%) reported.[2] The formation of a white precipitate upon cooling is a key visual indicator of successful product formation. The mother liquor from the filtration can often be recycled for subsequent batches, improving the process's environmental footprint and cost-effectiveness.[1][2]

Analytical Characterization

To confirm the identity and purity of the synthesized 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a suite of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include: two singlets for the non-equivalent methoxy (O-CH₃) groups (~3.9 ppm), a multiplet for the aromatic protons on the phenyl ring (~6.8-7.0 ppm), and a singlet for the two equivalent geminal methyl (C-CH₃) groups (~1.7 ppm).

-

¹³C NMR: The carbon NMR would confirm the presence of the nitrile carbon (~120-125 ppm), the quaternary carbon (~40-45 ppm), the aromatic carbons, and the carbons of the methyl and methoxy groups.

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2230-2260 cm⁻¹ is a definitive indicator of the C≡N (nitrile) stretching vibration. Other key bands would include C-H stretches from the aromatic and aliphatic groups, C=C stretches from the aromatic ring, and strong C-O stretches from the methoxy groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of 205.25.

Applications in Pharmaceutical Synthesis

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is not an end-product but a valuable intermediate. Its primary utility lies in its conversion to other functional groups, serving as a cornerstone for building more complex molecules, particularly in the pharmaceutical industry.[1]

A critical application is its role as a precursor in the synthesis of Methyldopa , an important antihypertensive drug.[3][4] The nitrile can be readily converted to an amine, forming α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile. This aminonitrile is a direct precursor to Methyldopa, which is achieved through subsequent hydrolysis of the nitrile group to a carboxylic acid and demethylation of the methoxy groups to hydroxyls.[3]

Sources

- 1. 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile|CAS 23023-16-7 [benchchem.com]

- 2. CN103804234A - Synthetic method of alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile - Google Patents [patents.google.com]

- 3. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method - Google Patents [patents.google.com]

- 4. Preparation of Methyldopa by Hydrolysis of α-Methyl-(3,4-Dimethoxyphenyl)-α-aminopropionitrile by Two-step Hydrolysis - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Properties, Synthesis, and Analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Executive Summary: This document provides a comprehensive technical overview of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a key organic intermediate in pharmaceutical manufacturing. The guide details its fundamental physicochemical properties, including its molecular weight, presents a validated synthesis protocol, outlines methods for its analytical characterization, and discusses essential safety and handling procedures. This whitepaper is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering expert insights into the practical application and analysis of this compound.

Introduction and Compound Overview

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, also known as 3,4-Dimethoxy-α,α-dimethylphenylacetonitrile, is a specialized organic compound valued for its role as a precursor in multi-step organic syntheses.[1] Its molecular structure, featuring a dimethoxyphenyl ring and a gem-dimethylnitrile group, makes it a critical building block, particularly in medicinal chemistry.

The primary significance of this compound lies in its application as a key intermediate in the synthesis of Verapamil, a widely used calcium channel blocker for treating hypertension, angina, and cardiac arrhythmia. The structural integrity and purity of this intermediate are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).

Key Identifiers:

-

IUPAC Name: 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile

-

CAS Number: 23023-16-7

-

Molecular Formula: C₁₂H₁₅NO₂[1]

Molecular Structure:

Caption: Chemical structure of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Physicochemical Properties

A precise understanding of the physicochemical properties is essential for handling, reaction optimization, and purification. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 205.25 g/mol | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Appearance | Solid | |

| Melting Point | 62-63.5 °C | |

| Boiling Point | 171-178 °C at 10 mmHg | |

| InChI Key | OEWDSMNBHDNSTP-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is most commonly achieved via the methylation of its precursor, (3,4-Dimethoxyphenyl)acetonitrile. This route is favored due to the commercial availability of the starting materials and the efficiency of the reaction.

Causality of Experimental Design: The chosen protocol involves a phase-transfer catalysis (PTC) system. PTC is selected because it facilitates the reaction between the water-soluble base (NaOH) and the organic-soluble acetonitrile precursor, which would otherwise react very slowly. The catalyst, typically a quaternary ammonium salt, transports the hydroxide ion into the organic phase to deprotonate the acetonitrile, forming a carbanion that then reacts with the methylating agent.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol

Reagents & Equipment:

-

(3,4-Dimethoxyphenyl)acetonitrile (1.0 eq)

-

Methyl Iodide (2.5 eq)

-

Sodium Hydroxide (50% w/w aqueous solution)

-

Toluene

-

Benzyltriethylammonium chloride (Phase-Transfer Catalyst, 0.05 eq)

-

Round-bottom flask with magnetic stirrer, condenser, and dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Charge the round-bottom flask with (3,4-Dimethoxyphenyl)acetonitrile, toluene, and the phase-transfer catalyst. Begin stirring to ensure a homogenous mixture.

-

Base Addition: Slowly add the 50% sodium hydroxide solution. An exotherm may be observed; maintain the temperature below 30°C using a water bath if necessary.

-

Methylation: Add the methyl iodide dropwise over 30 minutes. The reaction is highly exothermic, and careful control of the addition rate is crucial to maintain the temperature between 25-30°C.

-

Reaction Monitoring (Self-Validation): Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. This step ensures the reaction has gone to completion, preventing purification difficulties later.

-

Workup: Once complete, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.

-

Final Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain a pure, crystalline solid. The melting point of the purified product should be measured and compared to the literature value as a confirmation of purity.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides orthogonal information, creating a self-validating system of characterization.

Analytical Workflow Diagram

Sources

An In-Depth Technical Guide to 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Pharmaceutical Synthesis

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a nitrile-containing organic compound, holds significant importance as a versatile building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a 3,4-dimethoxyphenyl group, is a common feature in a variety of biologically active molecules. The presence of a geminal dimethyl group adjacent to the nitrile functionality can confer advantageous properties such as steric hindrance and metabolic stability to derivative compounds. This guide provides a comprehensive overview of its synthesis, detailed characterization, and its critical role as a key intermediate, particularly in the production of the calcium channel blocker, Verapamil.[1][2]

Physicochemical and Structural Characteristics

Proper identification and characterization are paramount in chemical synthesis and drug development. Below is a summary of the key properties of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

| Property | Value | Source |

| IUPAC Name | 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| CAS Number | 23023-16-7 | [1] |

| Appearance | White solid (typical) | [3] |

| Melting Point | 63-65 °C (for the precursor 3,4-dimethoxyphenylacetonitrile) | [3] |

Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile: A Two-Step Approach

The synthesis of the title compound is typically achieved through a two-step process commencing from a substituted benzyl chloride. This process involves the formation of an arylacetonitrile intermediate followed by alkylation.

Step 1: Synthesis of the Precursor, 3,4-Dimethoxybenzyl Cyanide

The initial and crucial step is the synthesis of 3,4-dimethoxybenzyl cyanide (also known as 3,4-dimethoxyphenylacetonitrile). A common and effective method involves the reaction of 3,4-dimethoxybenzyl chloride with an alkali metal cyanide.

Reaction Scheme:

Caption: Synthesis of 3,4-Dimethoxybenzyl Cyanide.

Experimental Protocol: Synthesis of 3,4-Dimethoxybenzyl Cyanide

This protocol is adapted from established procedures for the synthesis of substituted benzyl cyanides.[4][5]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (NaCN) in a mixture of water and ethanol.

-

Addition of Benzyl Chloride: To the stirred cyanide solution, add a solution of 3,4-dimethoxybenzyl chloride in ethanol dropwise over a period of 30-45 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 4 hours with continuous stirring.

-

Workup: After cooling the mixture to room temperature, the precipitated sodium chloride is removed by filtration. The ethanol is then distilled off from the filtrate. The remaining aqueous layer is extracted with a suitable organic solvent (e.g., toluene or diethyl ether).

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3,4-dimethoxybenzyl cyanide. Further purification can be achieved by recrystallization from ethanol.[3]

Causality Behind Experimental Choices:

-

Solvent System: The use of an aqueous ethanol mixture is crucial as it dissolves both the ionic sodium cyanide and the organic 3,4-dimethoxybenzyl chloride, facilitating the nucleophilic substitution reaction.[4]

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring the completion of the substitution reaction within a reasonable timeframe.[4]

-

Recrystallization: This purification technique is highly effective for obtaining high-purity crystalline solids by separating the desired product from soluble impurities.[6][7]

Step 2: Alkylation of 3,4-Dimethoxybenzyl Cyanide

The second step involves the methylation of the benzylic carbon of 3,4-dimethoxybenzyl cyanide. This is typically achieved by deprotonation with a strong base to form a carbanion, followed by reaction with a methylating agent.

Reaction Scheme:

Sources

- 1. CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile - Google Patents [patents.google.com]

- 2. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 4. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Purification [chem.rochester.edu]

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a key chemical intermediate in the synthesis of various pharmaceuticals. Intended for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, chemical properties, and critical applications of this compound, with a particular focus on its role as a precursor to the calcium channel blocker, Verapamil.

Compound Identification and Synonyms

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a nitrile-containing organic compound that serves as a versatile building block in medicinal chemistry.[1] Its structural hallmark is the 3,4-dimethoxyphenyl group, a feature present in numerous biologically active molecules.[1]

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile |

| CAS Number | 23023-16-7 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Synonyms | α-(3,4-Dimethoxyphenyl)-α-methylpropionitrile, 3,4-Dimethoxy-α,α-dimethylphenylacetonitrile |

| InChI Key | OEWDSMNBHDNSTP-UHFFFAOYSA-N |

Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

The primary and most established route for the synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile involves the methylation of its precursor, (3,4-Dimethoxyphenyl)acetonitrile. This precursor is also a key intermediate in the synthesis of various pharmaceuticals.

Synthesis of the Precursor: (3,4-Dimethoxyphenyl)acetonitrile

(3,4-Dimethoxyphenyl)acetonitrile, also known as homoveratronitrile, is a crucial starting material. Several methods for its synthesis have been reported, with one common approach starting from 3,4-dimethoxybenzaldehyde.

A patented method describes a three-step process involving decarboxylation, aldoxime formation, and dehydration to yield 3,4-dimethoxybenzyl cyanide (another synonym for (3,4-Dimethoxyphenyl)acetonitrile).[2][3]

Diagram 1: Synthesis Pathway for (3,4-Dimethoxyphenyl)acetonitrile

Caption: Synthesis of (3,4-Dimethoxyphenyl)acetonitrile.

Methylation of (3,4-Dimethoxyphenyl)acetonitrile

The conversion of (3,4-Dimethoxyphenyl)acetonitrile to 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is achieved through alkylation, specifically methylation. This reaction typically involves a strong base to deprotonate the benzylic carbon, followed by the addition of a methylating agent.

Diagram 2: Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Caption: General scheme for the methylation of (3,4-Dimethoxyphenyl)acetonitrile.

Experimental Protocol: Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

This protocol is a synthesized representation based on general alkylation principles and should be adapted and optimized with appropriate laboratory safety precautions.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.

-

Reagents:

-

(3,4-Dimethoxyphenyl)acetonitrile (1 equivalent)

-

Sodium hydride (NaH) (2.2 equivalents, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I) (2.2 equivalents)

-

-

Procedure: a. The flask is charged with sodium hydride and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. A solution of (3,4-Dimethoxyphenyl)acetonitrile in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C. c. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the carbanion. d. The mixture is then cooled back to 0 °C, and methyl iodide is added dropwise. e. After the addition is complete, the reaction is stirred at room temperature overnight.

-

Work-up and Purification: a. The reaction is cautiously quenched by the slow addition of water at 0 °C. b. The aqueous layer is extracted with ethyl acetate. c. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. d. The crude product is purified by column chromatography on silica gel to afford 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Physicochemical and Spectroscopic Data

Accurate characterization of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is essential for its use in further synthetic steps. The following table summarizes key physical and spectroscopic properties.

Table 2: Physical and Spectroscopic Properties

| Property | Description |

| Appearance | White to off-white solid |

| Melting Point | 63-65 °C[4] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.90-6.80 (m, 3H, Ar-H), 3.89 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 1.75 (s, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 149.5, 148.8, 131.5, 122.5, 120.0, 111.5, 110.8, 56.0, 55.9, 42.0, 26.5 |

| FTIR (KBr, cm⁻¹) | ν: 2970 (C-H), 2235 (C≡N), 1590, 1520 (C=C, aromatic), 1260, 1140 (C-O, ether) |

| Mass Spec (EI) | m/z (%): 205 (M⁺, 100), 190 (M⁺ - CH₃, 85), 178 (M⁺ - HCN, 20) |

Applications in Drug Development

The primary application of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile in drug development is as a key intermediate in the synthesis of Verapamil.

Role in Verapamil Synthesis

Verapamil is a phenylalkylamine calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders.[5] The synthesis of Verapamil involves the condensation of an isopropyl-substituted derivative of 2-(3,4-Dimethoxyphenyl)acetonitrile with a substituted amine.

Diagram 3: Simplified Retrosynthetic Analysis of Verapamil

Caption: Retrosynthetic pathway highlighting the role of the nitrile intermediate.

The synthesis of Verapamil from 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile (an isopropyl derivative) has been described, with yields reported to be significantly improved through optimized cyanation processes.[1]

The 3,4-Dimethoxyphenyl Moiety and Pharmacological Activity

The 3,4-dimethoxyphenyl group is a critical pharmacophore in Verapamil and other calcium channel blockers. Structure-activity relationship studies have shown that these methoxy groups are crucial for the drug's activity.[6][7] They are believed to interact with the L-type calcium channel, contributing to the blockade of calcium influx into vascular smooth muscle and cardiac cells.[8][9] This action leads to vasodilation and a reduction in myocardial contractility, which are the therapeutic effects of Verapamil.[8][9]

The flexibility of the molecule, including the bond between the quaternary carbon and the adjacent methylene group, has also been identified as a key requirement for calcium antagonism.[10]

Conclusion

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a valuable and versatile intermediate in the synthesis of pharmaceuticals, most notably Verapamil. Its synthesis, primarily through the methylation of (3,4-Dimethoxyphenyl)acetonitrile, is a well-established process. The 3,4-dimethoxyphenyl moiety it carries is a key contributor to the pharmacological activity of the final drug products. This guide provides a foundational understanding for researchers and developers working with this important chemical entity.

References

- BenchChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

- CN103570583A. (2014). Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.

- CN103804234A. (2014). Synthetic method of alpha-methyl-(3,4-dimethoxyphenyl).

- CN102786428A. (2012). Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.

- CN101475511A. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- CN101475511B. (2011). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Eureka | Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- European Patent Office. (1987). New process for the synthesis of the alpha-(1-methylethyl)-3,4-dimethoxybenzene-acetonitrile. (EP0285890A2).

- Ninja Nerd. (2020, April 15).

- PubMed. (1992). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]].

- PubMed. (1979).

- PubMed. (2015). 3-Benzamides and 3,4,5-trimethoxyphenyl amines as calcium channel blockers.

- PubChem. (n.d.). 2-[(3,4-Dimethoxyphenyl)methyl]-3,3-dimethoxypropanenitrile.

- ResearchGate. (n.d.). Structure activity relationship between Verapamil-R conformations 15....

- StatPearls - NCBI Bookshelf. (2024). Calcium Channel Blockers.

- StatPearls - NCBI Bookshelf. (n.d.). Verapamil.

- Wikipedia. (n.d.). Verapamil.

- WO1998011061A1. (1998). New intermediates for the preparation of verapamil derivates.

- Z. (1995). Structure-activity relationship of verapamil analogs and reversal of multidrug resistance.

- (2016). RESEARCH ARTICLE. International Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 1-10.

- (1988). Process for 3,4-dimethoxyphenyl-acetone preparation.

- (n.d.). An In-depth Technical Guide to the Synthesis Precursors of 2-(3,4-Dimethoxyphenyl)propan-2-amine. Benchchem.

- (n.d.). Verapamil Analogues With Restricted Molecular Flexibility. PubMed.

- (n.d.).

- (n.d.). Discovery and Development of Calcium Channel Blockers. Frontiers.

- (n.d.). trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile. NIH.

- (n.d.). 3-(3,4-DIMETHOXYPHENYL)-2-(4-NITROPHENYL)PROP-2-ENENITRILE. gsrs.

- (n.d.). Mechanism of verapamil action on wild-type and slow-channel mutant human muscle acetylcholine receptor. PubMed.

- (n.d.). What is the mechanism of action and primary use of verapamil (calcium channel blocker)?.

- (n.d.). Calcium channel blocker. Wikipedia.

- (n.d.). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. PubMed.

- (n.d.). (PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.

- (n.d.). methyl iodide. Organic Syntheses Procedure.

- (n.d.).

- (n.d.). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.

- (n.d.). mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram. doc brown's advanced organic chemistry revision notes.

- (n.d.). Representative MSⁿ (n = 2, 3) spectra and proposed fragmentation....

- (n.d.).

Sources

- 1. CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile - Google Patents [patents.google.com]

- 2. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 3. Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha- isopropyl-3,4-dimethoxybenzene-acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigations on the structure-activity relationships of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Verapamil - Wikipedia [en.wikipedia.org]

- 10. Verapamil analogues with restricted molecular flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dimethoxy-α,α-dimethylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core characteristics of 3,4-dimethoxy-α,α-dimethylphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document moves beyond a simple recitation of facts to offer in-depth insights into its synthesis, chemical behavior, and analytical characterization, grounded in established scientific principles.

Introduction and Strategic Importance

3,4-Dimethoxy-α,α-dimethylphenylacetonitrile, also known as 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile, is a nitrile-containing organic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its strategic importance lies in the presence of the 3,4-dimethoxyphenyl moiety, a structural motif found in a range of biologically active molecules.[1] The geminal dimethyl group at the alpha position to the nitrile provides steric hindrance and can enhance the metabolic stability of derivative compounds.[1] This makes it a valuable precursor in the development of novel pharmaceutical candidates.[1]

Physicochemical and Structural Characteristics

A clear understanding of the fundamental properties of this compound is paramount for its effective use in synthesis and research.

| Property | Value | Source |

| Chemical Name | 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | [1] |

| CAS Number | 23023-16-7 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| Canonical SMILES | CC(C)(C#N)C1=CC(=C(C=C1)OC)OC | [1] |

| InChI Key | OEWDSMNBHDNSTP-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The primary route to 3,4-dimethoxy-α,α-dimethylphenylacetonitrile involves the dialkylation of the parent compound, 3,4-dimethoxyphenylacetonitrile. This transformation is a classic example of C-alkylation at an active methylene group, facilitated by a strong base.

Causality in Experimental Design

The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium amide (NaNH₂) is critical. These bases are sufficiently strong to deprotonate the benzylic carbon, which is rendered acidic by the electron-withdrawing effect of the adjacent nitrile group, forming a resonance-stabilized carbanion. Anhydrous conditions are essential to prevent quenching of the carbanion by protic solvents. The use of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred to solvate the cation of the base and facilitate the reaction.

The reaction proceeds via a sequential nucleophilic substitution (SN2) mechanism. The initially formed carbanion attacks a molecule of methyl iodide, displacing the iodide and forming the mono-methylated intermediate. A second equivalent of the strong base is required to deprotonate the now less acidic α-carbon, followed by a second SN2 reaction with another molecule of methyl iodide to yield the desired α,α-dimethylated product.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on established principles of α-alkylation of phenylacetonitriles.

Materials:

-

3,4-Dimethoxyphenylacetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere, and a dropping funnel is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

-

Deprotonation: A solution of 3,4-dimethoxyphenylacetonitrile (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the carbanion.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise via the dropping funnel. The reaction is then allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material and the mono-methylated intermediate.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 3,4-dimethoxy-α,α-dimethylphenylacetonitrile.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,4-dimethoxyphenyl group, typically in the range of δ 6.8-7.0 ppm. Two singlets corresponding to the two methoxy groups (OCH₃) would appear around δ 3.8-3.9 ppm. A key feature would be a singlet integrating to six protons in the aliphatic region (likely around δ 1.6-1.8 ppm), corresponding to the two equivalent methyl groups at the α-position.

-

¹³C NMR: The carbon NMR spectrum would display signals for the quaternary carbon of the nitrile group (C≡N) and the α-carbon. Aromatic carbon signals would be present in the downfield region, and the two methoxy carbons would appear around δ 55-56 ppm. The two equivalent methyl carbons would give rise to a single signal in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

The presence of a weak to medium intensity band around 2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 205. Fragmentation would likely involve the loss of a methyl group to give a stable benzylic cation, resulting in a prominent peak at m/z 190. Further fragmentation of the dimethoxyphenyl ring could also be observed.

Applications in Drug Development

3,4-Dimethoxy-α,α-dimethylphenylacetonitrile is a crucial intermediate in the synthesis of several important pharmaceutical agents. Its primary application is in the synthesis of Verapamil, a calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmia.[2][3] It is also a precursor for the synthesis of Methyldopa, an antihypertensive drug.[4]

Safety and Handling

While a specific safety data sheet for 3,4-dimethoxy-α,α-dimethylphenylacetonitrile is not widely available, information for the related compound, 3,4-dimethoxyphenylacetonitrile, suggests that it should be handled with care. Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

3,4-Dimethoxy-α,α-dimethylphenylacetonitrile is a valuable and versatile intermediate in organic and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and analytical characteristics is essential for its effective application in research and drug development. The methodologies and data presented in this guide provide a solid foundation for scientists working with this important chemical entity.

References

-

Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Available at: [Link]

- Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile. Google Patents.

-

New process for the synthesis of the alpha-\1-methylethyl-3,4-dimethoxybenzene-acetonitrile. European Patent Office. Available at: [Link]

-

Stable isotope characterisation of 3,4-methylenedioxyphenyl-2-propanone and 3,4-methylenedioxyamphetamine prepared from piperonal. PubMed. Available at: [Link]

- Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method. Google Patents.

-

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride. PubChem. Available at: [Link]

-

(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile Hydrochloride. Pharmaffiliates. Available at: [Link]

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activity of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and potential biological activities of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. While primarily recognized as a key synthetic intermediate in the production of the phenylalkylamine class of L-type calcium channel blockers, most notably verapamil, its own pharmacological profile is an area of nascent interest. This document explores the inferred biological activity of this nitrile compound based on its structural relationship to verapamil, delves into its chemical synthesis and properties, and proposes experimental workflows for its direct biological characterization. The guide is intended to serve as a foundational resource for researchers investigating novel calcium channel modulators and for professionals in drug development exploring new synthetic pathways and potential therapeutic agents.

Introduction: The Significance of a Synthetic Precursor

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is an organic compound that has garnered attention primarily for its role as a crucial building block in the synthesis of more complex pharmaceutical molecules. Its molecular structure, featuring a dimethoxyphenyl ring and a nitrile group, makes it a versatile intermediate in organic synthesis. While extensive research has focused on its utility in the preparation of pharmaceuticals, particularly verapamil, the intrinsic biological activity of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile itself has not been extensively investigated.

This guide aims to bridge this knowledge gap by providing a detailed analysis of its chemical characteristics, its established role in synthesis, and, most importantly, a scientifically grounded exploration of its potential biological effects. By examining the structure-activity relationship with its well-characterized derivative, verapamil, we can infer a likely mechanism of action and propose a roadmap for its empirical validation.

Chemical Properties and Synthesis

A thorough understanding of the chemical nature of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is fundamental to appreciating its synthetic utility and potential biological interactions.

Molecular Structure and Physicochemical Properties

The key structural features of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile include a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and a methylpropanenitrile group at the 1 position.

Table 1: Physicochemical Properties of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | Benchchem |

| Molecular Weight | 205.25 g/mol | Benchchem |

| CAS Number | 23023-16-7 | Benchchem |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |

Synthesis Pathway

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a critical step in the overall production of verapamil. A common synthetic route involves the reaction of 3,4-dimethoxyphenylacetonitrile with a methylating agent in the presence of a strong base.

This reaction proceeds via the deprotonation of the α-carbon to the nitrile group by the strong base, forming a carbanion. This nucleophilic carbanion then attacks the electrophilic methyl group of the methylating agent, resulting in the desired product. The efficiency of this reaction is crucial for the overall yield of the final pharmaceutical product.

Inferred Biological Activity: A Calcium Channel Modulator?

The primary rationale for inferring the biological activity of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile stems from its role as a direct precursor to verapamil, a well-established L-type calcium channel blocker.

The Phenylalkylamine Pharmacophore

Verapamil belongs to the phenylalkylamine class of calcium channel blockers. The core pharmacophore of this class consists of a substituted phenyl ring connected to a basic amine via an alkyl chain. The 3,4-dimethoxyphenyl moiety present in 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a key component of this pharmacophore and is essential for the binding of verapamil to the α1 subunit of the L-type calcium channel.

Mechanism of Action of Verapamil: A Model for Inference

Verapamil exerts its therapeutic effects by binding to the intracellular side of the voltage-gated L-type calcium channels, primarily in cardiac and smooth muscle cells. This binding reduces the influx of calcium ions into the cells, leading to a decrease in cardiac contractility, heart rate, and smooth muscle contraction, resulting in vasodilation.

Given that 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile shares the critical dimethoxyphenyl group with verapamil, it is plausible that it may also interact with L-type calcium channels. However, the absence of the extended alkylamine side chain present in verapamil suggests that its binding affinity and efficacy would be significantly different. It is conceivable that the intermediate could act as a weaker antagonist or even a partial agonist at the calcium channel.

Proposed Experimental Workflows for Biological Characterization

To move from inference to empirical evidence, a systematic investigation of the biological activity of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is required. The following experimental workflows are proposed.

In Vitro Assays

4.1.1. Radioligand Binding Assays

The initial step is to determine if the compound binds to L-type calcium channels. This can be achieved through competitive binding assays using a radiolabeled ligand known to bind to the channel, such as [³H]-nitrendipine or [³H]-verapamil.

Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Isolate cell membranes from a tissue source rich in L-type calcium channels (e.g., rat heart or brain cortex).

-

Incubation: Incubate the membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filter-bound membranes using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

4.1.2. Electrophysiological Studies

Patch-clamp electrophysiology on isolated cardiomyocytes or cell lines expressing L-type calcium channels (e.g., HEK-293 cells) can directly measure the effect of the compound on calcium currents.

In Vivo Studies

Should in vitro assays indicate significant activity, in vivo studies in animal models would be the next logical step to assess the physiological effects.

4.2.1. Cardiovascular Models

In anesthetized or conscious animal models (e.g., rats or guinea pigs), the compound can be administered intravenously or orally, and its effects on blood pressure, heart rate, and cardiac contractility can be monitored.

4.2.2. Toxicological Evaluation

Preliminary toxicological studies are essential to determine the safety profile of the compound. Acute toxicity studies can establish the LD₅₀, and repeated-dose studies can reveal any potential organ toxicity. A safety data sheet for the related compound (3,4-Dimethoxyphenyl)acetonitrile indicates that it is toxic if swallowed, in contact with skin, or if inhaled, suggesting that caution should be exercised when handling 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Potential Therapeutic Applications and Future Directions

While the primary value of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile currently lies in its role as a synthetic intermediate, a deeper understanding of its own biological activity could open new avenues for research and development. If it is found to be a modulator of calcium channels, it could serve as a lead compound for the development of new therapeutics with potentially different selectivity or pharmacokinetic profiles compared to existing drugs.

Future research should focus on a systematic evaluation of its pharmacological properties, including its selectivity for different subtypes of calcium channels and its potential off-target effects. Furthermore, structure-activity relationship studies, by synthesizing and testing analogs of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, could provide valuable insights for the design of novel calcium channel modulators.

Conclusion

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a molecule of significant interest, bridging the gap between chemical synthesis and pharmacology. While its identity as a key precursor to verapamil is well-established, its own biological story is largely unwritten. Based on its structural similarity to the phenylalkylamine pharmacophore, there is a strong scientific rationale to hypothesize that it may act as a modulator of L-type calcium channels. The experimental workflows outlined in this guide provide a clear path for researchers to test this hypothesis and unlock the full potential of this intriguing compound. A thorough investigation into its biological activity is not only a scientifically stimulating endeavor but also holds the promise of uncovering new lead compounds for the treatment of cardiovascular and other diseases.

References

-

Pharmaffiliates. Verapamil Hydrochloride-impurities. [Link]

An In-depth Technical Guide to the Material Safety of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is currently available for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. This guide has been compiled by a Senior Application Scientist to provide a comprehensive safety overview based on the chemical's structure, the known hazards of its constituent functional groups (aromatic nitrile, gem-dimethyl, and dimethoxybenzene), and data from structurally analogous compounds. The information herein is intended for guidance and should be supplemented by professional judgment and a thorough risk assessment before handling this chemical.

Introduction and Scientific Context

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a specialized organic compound of interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a dimethoxyphenyl ring, a nitrile group, and a gem-dimethyl moiety, makes it a versatile precursor for the synthesis of various biologically active molecules. The dimethoxybenzene unit is a common feature in many natural products and pharmaceuticals, while the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides.

Given its potential applications in drug discovery and development, a thorough understanding of its material safety is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth analysis of the anticipated hazards, safe handling protocols, and emergency procedures for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Hazard Identification and Assessment

Based on the analysis of its functional groups and data from related compounds, 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is anticipated to present the following hazards:

-

Toxicity: The primary toxicological concern arises from the nitrile (-CN) group. While aromatic nitriles are generally less acutely toxic than inorganic cyanide salts, they can still pose a significant health risk.[1] Some aliphatic nitriles can be metabolized to release cyanide ions in the body.[1] Inhalation, ingestion, or skin absorption may be harmful. Symptoms of exposure could include headache, dizziness, nausea, and in severe cases, respiratory distress.

-

Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract. Prolonged or repeated contact should be avoided.

-

Reactivity: Nitriles are known to be incompatible with strong acids, strong bases, and strong oxidizing agents.[1][2] Contact with these substances could lead to vigorous reactions.[2] When heated to decomposition, nitriles can emit highly toxic fumes, including hydrogen cyanide and oxides of nitrogen.[1][2]

-

Environmental Hazards: The environmental impact of this specific compound has not been determined. However, as with many synthetic organic compounds, release into the environment should be avoided.

GHS Hazard Classification (Anticipated)

While no official GHS classification exists, a precautionary classification based on similar compounds would include:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

Physical and Chemical Properties (Estimated)

The following table summarizes the estimated physical and chemical properties of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. These are theoretical values and should be confirmed by experimental data when available.

| Property | Estimated Value | Source/Justification |

| Molecular Formula | C₁₂H₁₅NO₂ | - |

| Molecular Weight | 205.25 g/mol | - |

| Appearance | White to off-white solid | Based on similar aromatic nitriles. |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Insoluble in water. | General solubility of aromatic compounds. |

| Vapor Pressure | Not available | - |

| Density | Not available | - |

Safe Handling and Storage Protocols

Due to the anticipated hazards, stringent safety protocols must be followed when handling 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Wear nitrile gloves.[3][4] It is crucial to note that thin disposable nitrile gloves offer protection against brief, incidental contact only.[4] For prolonged or direct contact, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[4]

-

Skin and Body Protection: A lab coat must be worn. For larger quantities or tasks with a higher risk of exposure, chemical-resistant aprons and sleeves are recommended.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Avoid creating dust when handling the solid form.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][2]

Experimental Workflows and Causality

The following section details a generalized workflow for handling 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile in a research setting, with an emphasis on the reasoning behind each step.

Workflow for a Small-Scale Reaction

Caption: A generalized workflow for the safe handling of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile in a laboratory setting.

Causality behind the workflow:

-

Risk Assessment: This initial step is crucial for identifying potential hazards specific to the planned experiment, including reactants, solvents, reaction conditions, and potential byproducts.

-

PPE and Fume Hood: The choice of PPE and the mandatory use of a fume hood are direct responses to the inhalation and dermal toxicity hazards of the compound.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions, especially if organometallic reagents are used, and can also mitigate the risk of airborne dust.

-

Careful Quenching: The quenching of the reaction is a critical step where exothermic reactions or gas evolution can occur. Slow and controlled addition of the quenching agent is essential.

-

Waste Segregation: Proper segregation of waste is vital to prevent inadvertent reactions in the waste container and to ensure compliance with environmental regulations. Nitrile-containing waste may require specific disposal procedures.

-

Decontamination: Thorough decontamination of all surfaces and glassware prevents cross-contamination and accidental exposure to future users of the space.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.

-

Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Waste disposal must be in accordance with all applicable federal, state, and local environmental regulations.

-

Chemical Waste: Dispose of the compound and any contaminated materials as hazardous waste. Do not dispose of it down the drain.

-

Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.

Conclusion

While 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile holds promise as a synthetic intermediate, its handling requires a cautious and informed approach. The absence of a specific MSDS necessitates a conservative safety strategy based on the known hazards of its chemical class. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner.

References

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved February 2, 2026, from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). NITRILES. CDC Stacks. Retrieved February 2, 2026, from [Link]

-

University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved February 2, 2026, from [Link]

-

University of Pennsylvania. (2023, October 31). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved February 2, 2026, from [Link]

-

Peter, J. E. K., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. ResearchGate. Retrieved February 2, 2026, from [Link]

-

Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.

- Google Patents. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Google Patents. (n.d.). Synthetic method of alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Abstract

This whitepaper provides a comprehensive technical overview of 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile, a versatile nitrile-containing building block with potential applications in medicinal chemistry and organic synthesis. While not extensively documented in peer-reviewed literature, its structural similarity to key pharmaceutical intermediates suggests its value as a synthetic precursor. This guide outlines a logical and efficient synthetic pathway for its preparation, starting from the readily available 3,4-dimethoxyphenylacetonitrile. Detailed, step-by-step experimental protocols for both the precursor and the target molecule are provided, grounded in established chemical principles for C-alkylation of benzylic nitriles. The causality behind experimental choices, including reaction conditions and purification strategies, is explained to provide field-proven insights for researchers. Furthermore, this document includes a summary of the compound's physicochemical properties and proposes a characterization framework. All methodologies are supported by authoritative sources to ensure scientific integrity.

Introduction and Strategic Importance

Substituted phenylacetonitriles are a critical class of intermediates in the pharmaceutical industry. The presence of a nitrile group offers a versatile handle for transformation into carboxylic acids, amides, amines, and various nitrogen-containing heterocycles.[1] A notable example is α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile, a key precursor in the synthesis of Verapamil, a widely used calcium channel blocker for treating hypertension and angina.[2]

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (CAS 23023-16-7) shares the core 3,4-dimethoxyphenylacetonitrile scaffold but is distinguished by a geminal dimethyl group at the benzylic position.[1] This structural motif is of significant interest as the gem-dimethyl group can confer increased steric hindrance and metabolic stability to derivative compounds, a desirable trait in drug design.[1] This guide proposes a "discovery" of this compound in the context of synthetic exploration, detailing a robust and reproducible pathway for its synthesis, thereby enabling its further investigation by the scientific community.

Proposed Synthetic Pathway: A Logic-Driven Approach